

An In-depth Technical Guide to 1-Decylpiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Decylpiperazine**

Cat. No.: **B1346260**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decylpiperazine is a substituted piperazine derivative characterized by a ten-carbon alkyl chain attached to one of the nitrogen atoms of the piperazine ring. This modification imparts significant lipophilicity to the molecule, influencing its physicochemical properties and potential biological activity. This document provides a comprehensive overview of the chemical structure, properties, and spectral information of **1-Decylpiperazine**. Additionally, it outlines a general synthetic methodology and discusses potential avenues for research into its biological functions, serving as a technical resource for professionals in chemical research and drug development.

Chemical Structure and Identifiers

1-Decylpiperazine consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, which is N-substituted with a decyl group.

Table 1: Structural Information and Chemical Identifiers for **1-Decylpiperazine**

Identifier	Value
IUPAC Name	1-decylpiperazine [1]
Molecular Formula	C ₁₄ H ₃₀ N ₂ [2] [3]
SMILES	CCCCCCCCCN1CCNCC1 [1]
InChI	InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-9-12-16-13-10-15-11-14-16/h15H,2-14H2,1H3 [1] [3]
InChIKey	UUWUIWUPMVSNGJ-UHFFFAOYSA-N [1] [3]
CAS Number	63207-03-4 [1] [2] [4]
ChEMBL ID	CHEMBL4073249 [1]

Physicochemical Properties

The physicochemical properties of **1-Decylpiperazine** are summarized in the table below. These properties are crucial for understanding its behavior in both chemical and biological systems.

Table 2: Physicochemical Data for **1-Decylpiperazine**

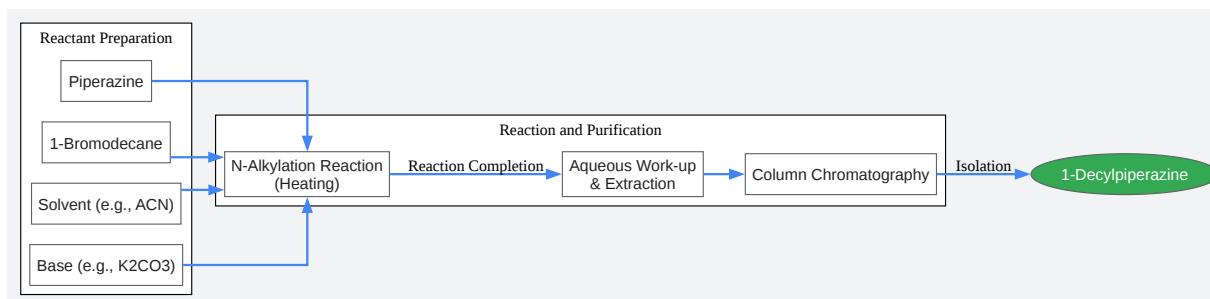
Property	Value	Source
Molecular Weight	226.40 g/mol	PubChem [1]
Exact Mass	226.240898965 Da	PubChem [1]
Boiling Point	96 °C	ChemicalBook [2] [4]
Density (Predicted)	0.860 ± 0.06 g/cm ³	ChemicalBook [2] [4]
pKa (Predicted)	9.26 ± 0.10	ChemicalBook [2] [4]
Topological Polar Surface Area	15.3 Å ²	PubChem [1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **1-Decylpiperazine**. While raw spectra are not provided here, the availability of key spectral information is noted.

Table 3: Summary of Available Spectral Data for **1-Decylpiperazine**

Spectroscopy Type	Availability / Notes
¹ H NMR	Data is available. Spectra have been recorded on instruments such as the Varian CFT-20.[1][3]
¹³ C NMR	Data is available from various spectral databases.[3]
Mass Spectrometry	The exact mass is computationally determined, suggesting amenability to high-resolution mass spectrometry (HRMS) for identification.[1]


Synthesis Methodology

While specific, detailed experimental protocols for the synthesis of **1-Decylpiperazine** are not extensively published in the provided search results, a general and widely applicable method for the N-alkylation of piperazine can be described. This typically involves the reaction of piperazine with a suitable decyl halide.

Experimental Protocol: General N-Alkylation of Piperazine

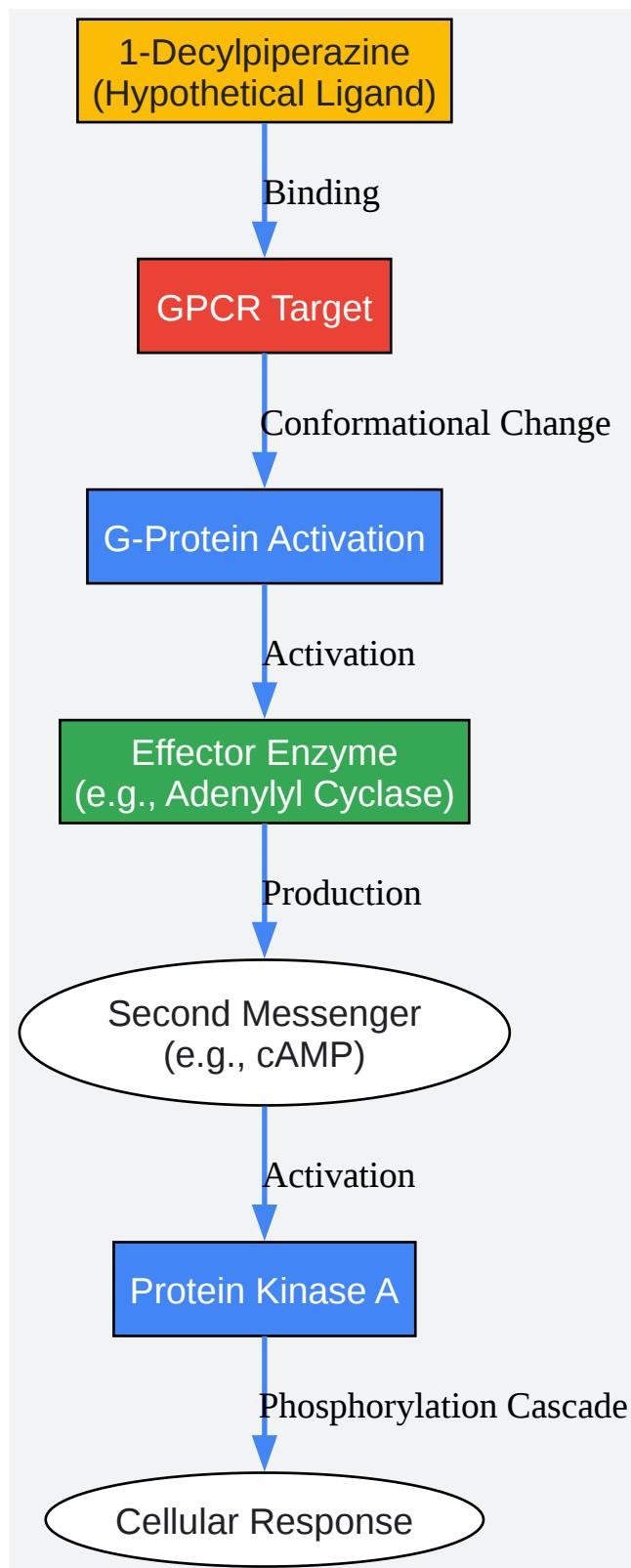
- **Reactant Preparation:** Dissolve piperazine (excess may be used to minimize dialkylation) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
- **Addition of Base:** Add an appropriate base, such as potassium carbonate (K_2CO_3) or triethylamine (Et_3N), to the reaction mixture to act as a proton scavenger.
- **Addition of Alkylating Agent:** Slowly add 1-bromodecane (or another suitable decyl halide) to the stirred solution at room temperature.

- Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress of the reaction using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The solvent can be removed under reduced pressure.
- Purification: The crude product is then purified. This can be achieved by extraction with a suitable organic solvent, followed by washing with water to remove any remaining piperazine salts. Further purification can be performed using column chromatography on silica gel.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-Decylpiperazine**.

Potential Biological Activity and Research Directions


The piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antifungal, and neuroprotective effects.^{[5][6][7]} The addition of a long alkyl chain, such as the decyl group in **1-Decylpiperazine**, significantly increases the molecule's lipophilicity. This can enhance its ability

to cross cell membranes and interact with hydrophobic pockets in biological targets like enzymes or receptors.

While specific biological activities for **1-Decylpiperazine** are not detailed in the available literature, its structure suggests potential as a candidate for investigation in several areas:

- Antimicrobial and Antifungal Agents: The lipophilic tail could facilitate interaction with and disruption of microbial cell membranes.
- CNS-active Agents: Increased lipophilicity can improve blood-brain barrier penetration, a desirable property for drugs targeting the central nervous system.
- Receptor Ligands: The piperazine nitrogen atoms can act as hydrogen bond acceptors or become protonated, enabling interactions with various receptors.

The diagram below illustrates a conceptual signaling pathway that could be modulated by a piperazine-based compound acting as a ligand for a G-protein coupled receptor (GPCR), a common target for such molecules.

[Click to download full resolution via product page](#)

A conceptual GPCR signaling pathway potentially modulated by **1-Decylpiperazine**.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1-Decylpiperazine** is associated with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical.

Conclusion

1-Decylpiperazine is a simple N-alkylated piperazine derivative with well-defined chemical and physical properties. Its structure, combining a polar piperazine head with a long, nonpolar decyl tail, makes it an interesting candidate for further research, particularly in the development of new therapeutic agents. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future investigations into its biological activity are warranted to explore its full potential in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Decylpiperazine | C14H30N2 | CID 230544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-DECYLPiperazine CAS#: 63207-03-4 [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemicalbook.com [chemicalbook.com]

- 5. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review
- PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Decylpiperazine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346260#1-decylpiperazine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com